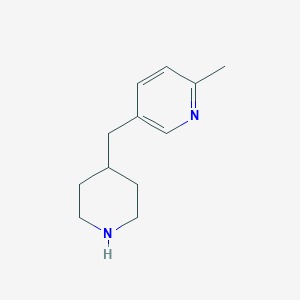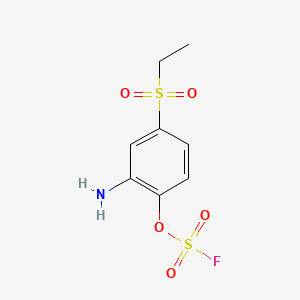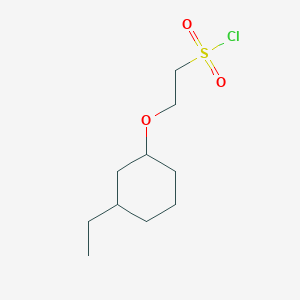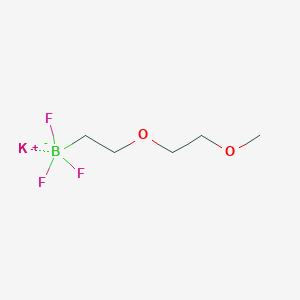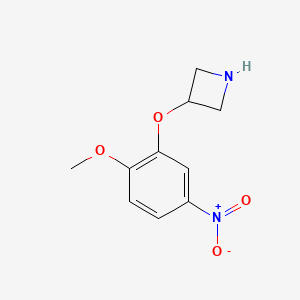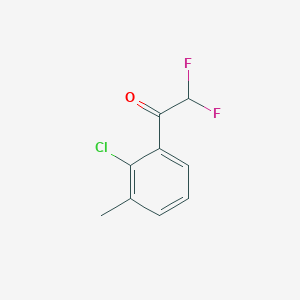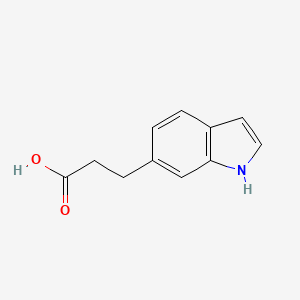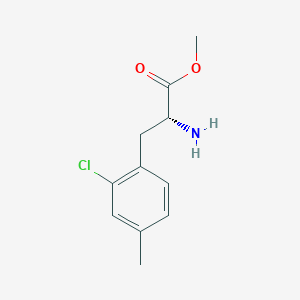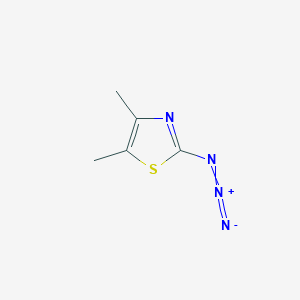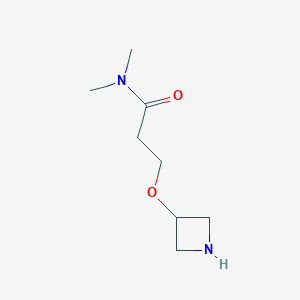
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N,N-dimethylpropanamide typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide has several scientific research applications, including:
作用机制
The mechanism of action of 3-(azetidin-3-yloxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, azetidine derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
Uniqueness
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC 名称 |
3-(azetidin-3-yloxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)8(11)3-4-12-7-5-9-6-7/h7,9H,3-6H2,1-2H3 |
InChI 键 |
BFUJQEBLGYHRIO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCOC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
